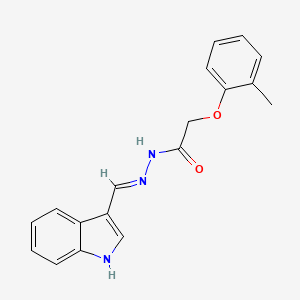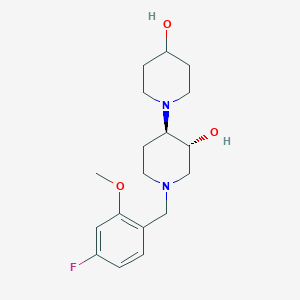![molecular formula C17H16N4O B6028315 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6028315.png)
2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinone derivatives. It is a potent inhibitor of protein kinases that has been studied extensively for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone involves the inhibition of protein kinases, which are enzymes that regulate cell growth and division. By inhibiting these enzymes, this compound can prevent the growth and spread of cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the normal functioning of cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including c-Met, VEGFR, and PDGFR, which are involved in tumor growth and metastasis. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone in lab experiments is its potent inhibitory activity against protein kinases, which makes it a valuable tool for studying the role of these enzymes in cancer growth and metastasis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its activity against other types of cancer, such as breast cancer and lung cancer. In addition, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone involves the reaction of 4-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with methyl iodide to form the final product. The yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including c-Met, VEGFR, and PDGFR, which are involved in tumor growth and metastasis. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.
Propriétés
IUPAC Name |
2-(4-anilinoanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-16(22)21-17(18-12)20-15-9-7-14(8-10-15)19-13-5-3-2-4-6-13/h2-11,19H,1H3,(H2,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABCDXAXWQHDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B6028235.png)
![N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6028244.png)
![N-{1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6028247.png)
![8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6028251.png)



![4-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6028271.png)

![2-[(3-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028292.png)
![N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide](/img/structure/B6028308.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-{[benzyl(methyl)amino]methyl}-3-isoxazolecarboxamide](/img/structure/B6028311.png)
![N-(3,4-dimethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6028323.png)
![methyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6028332.png)